![molecular formula C15H19N5OS B2665783 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2415463-86-2](/img/structure/B2665783.png)
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors that target protein kinases, which are key regulators of various cellular processes.
科学的研究の応用
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit several protein kinases, including cyclin-dependent kinases, which are overexpressed in many types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the activity of several pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
作用機序
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea works by inhibiting the activity of protein kinases, which are key regulators of various cellular processes. Specifically, this compound targets cyclin-dependent kinases, which are overexpressed in many types of cancer. By inhibiting these kinases, this compound prevents the proliferation of cancer cells and induces cell cycle arrest. Additionally, this compound inhibits the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has several biochemical and physiological effects, depending on the disease being studied. In cancer, this compound induces cell cycle arrest and prevents the proliferation of cancer cells. In inflammation, this compound reduces the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
実験室実験の利点と制限
One advantage of using 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea in lab experiments is its specificity for protein kinases, which makes it a valuable tool for studying cellular processes that are regulated by these kinases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its solubility, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea. One direction is the development of more potent and selective inhibitors of protein kinases, which could have greater therapeutic potential. Additionally, this compound could be studied in combination with other compounds to enhance its therapeutic effects. Finally, the use of this compound in clinical trials could be explored to determine its efficacy and safety in humans.
合成法
The synthesis of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves the reaction of cyclopentyl isocyanate with 1-thieno[3,2-d]pyrimidin-4-amine in the presence of a suitable base. The resulting intermediate is then reacted with 3-azetidinone to yield the final product. This method has been optimized for high yield and purity and has been used in several research studies.
特性
IUPAC Name |
1-cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-15(18-10-3-1-2-4-10)19-11-7-20(8-11)14-13-12(5-6-22-13)16-9-17-14/h5-6,9-11H,1-4,7-8H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADJCCENPIPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


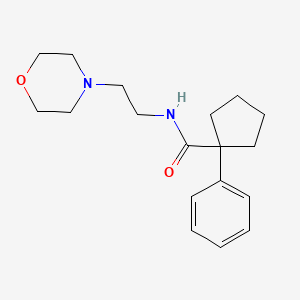
![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
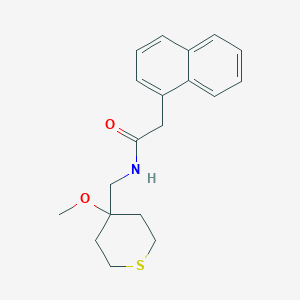
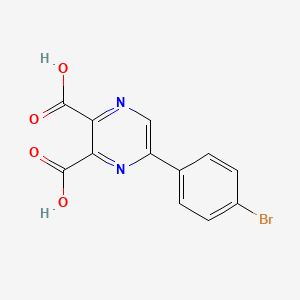
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)
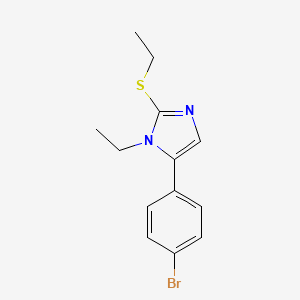
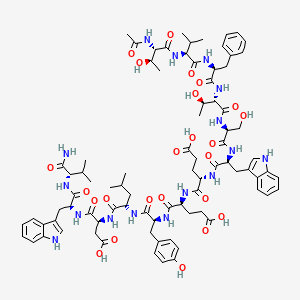
![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)
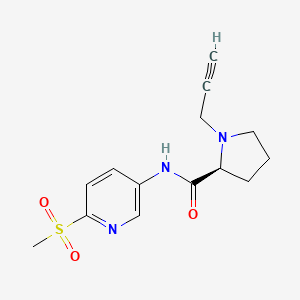
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)
![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)